molecular formula C16H12F3N3O2S B2933513 4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide CAS No. 955963-64-1

4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide

Cat. No.: B2933513
CAS No.: 955963-64-1
M. Wt: 367.35
InChI Key: UNTCFXLVDXOUBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide is a benzenesulfonamide derivative featuring a pyrazole core substituted with a 3-(trifluoromethyl)phenyl group. This compound belongs to a class of molecules with structural similarities to non-steroidal anti-inflammatory drugs (NSAIDs), particularly COX-2 inhibitors like celecoxib. Its design incorporates a sulfonamide moiety, which is critical for binding to enzymatic targets, and a trifluoromethyl group that enhances metabolic stability and lipophilicity .

Properties

IUPAC Name

4-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2S/c17-16(18,19)13-3-1-2-11(8-13)12-9-21-22(10-12)14-4-6-15(7-5-14)25(20,23)24/h1-10H,(H2,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTCFXLVDXOUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN(N=C2)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide typically involves multiple steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, reacting 3-(trifluoromethyl)acetophenone with hydrazine hydrate under reflux conditions yields 3-(trifluoromethyl)phenylhydrazine.

  • Coupling with Benzenesulfonyl Chloride: : The next step involves coupling the synthesized pyrazole with benzenesulfonyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic rings.

  • Oxidation and Reduction: : The sulfonamide group can participate in oxidation and reduction reactions, potentially altering the compound’s pharmacological properties.

  • Hydrolysis: : Under acidic or basic conditions, the sulfonamide group can be hydrolyzed, leading to the formation of sulfonic acids and amines.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

    Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be formed.

    Oxidation Products: Oxidized forms of the sulfonamide group.

    Hydrolysis Products: Sulfonic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, 4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound’s biological applications include its use as a probe in biochemical assays. Its ability to interact with various biological targets makes it useful in studying enzyme functions and protein interactions.

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical agent. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of 4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often through hydrophobic interactions and hydrogen bonding. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., trifluoromethyl) enhance binding to COX-2 by stabilizing charge interactions .
  • Polar Substituents (e.g., hydroxymethyl) reduce activity due to decreased membrane permeability .
  • Aromatic Ring Modifications (e.g., methoxy, fluoro) influence selectivity and metabolic stability. For example, the 4-methoxy derivative exhibits lower COX-2 affinity than celecoxib .

Physicochemical Properties

Property Target Compound (Predicted) Celecoxib 4-Methoxy Analogue
Molecular Weight ~381.37 g/mol 381.37 g/mol 397.37 g/mol
LogP (Lipophilicity) ~3.5 (estimated) 3.5 2.8
Aqueous Solubility Low Low Moderate (due to -OCH3)
Melting Point Not reported 160–163°C Not reported
PSA (Polar Surface Area) ~96.44 Ų 96.44 Ų 105.7 Ų

Data compiled from .

Biological Activity

The compound 4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide, often referred to as a derivative of the pyrazole class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, particularly its antimicrobial and anticancer effects, supported by various studies and case analyses.

Chemical Structure and Properties

  • Molecular Formula : C17H14F3N3O3S
  • Molecular Weight : 397.37 g/mol
  • IUPAC Name : 4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide

Biological Activity Overview

The biological activity of this compound primarily includes antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives containing the trifluoromethyl group exhibit significant antibacterial effects against Gram-positive bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies indicated that certain derivatives had low MIC values against Staphylococcus aureus, suggesting potent antibacterial activity. The compounds showed effective bactericidal action, inhibiting biofilm formation and demonstrating efficacy against stationary phase cells, which are often resistant to conventional treatments .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively researched. Notably:

  • Cell Lines Tested : Compounds have shown significant inhibitory effects on various cancer cell lines, including lung (A549), breast (MDA-MB-231), and liver (HepG2) cancers.
  • IC50 Values : In vitro studies reported IC50 values ranging from 7.01 µM to 49.85 µM for different cancer cell lines, indicating varying degrees of potency against tumor growth .

Study 1: Antimicrobial Efficacy

In a comparative study on the efficacy of pyrazole derivatives against S. aureus and Enterococcus faecalis, it was found that:

  • Compounds exhibited low toxicity towards human cultured cells while maintaining high antibacterial potency.
  • Resistance assays indicated a low propensity for bacterial mutation leading to resistance against the tested compounds .

Study 2: Antitumor Activity

A comprehensive evaluation of several pyrazole derivatives revealed:

  • Significant antiproliferative activities in various cancer types.
  • The compound demonstrated apoptosis induction in cancer cells, highlighting its mechanism of action in inhibiting tumor growth .

Summary Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (µM)Observations
AntimicrobialStaphylococcus aureusLow MICEffective growth inhibition and bactericidal effect
AnticancerA549 (Lung Cancer)7.01Induces apoptosis
AnticancerMDA-MB-231 (Breast Cancer)49.85Significant growth inhibition
AnticancerHepG2 (Liver Cancer)8.55High potency against tumor proliferation

Q & A

Q. How can computational modeling guide the design of analogs with improved blood-brain barrier (BBB) penetration?

  • Methodological Answer : Molecular dynamics simulations predict BBB permeability via parameters like polar surface area (PSA) and membrane partitioning coefficients. Analogs with PSA <90 Å2^2 (e.g., replacing sulfonamide with carbamate) show enhanced CNS penetration in murine models .

Notes

  • Contradictions : Variability in COX-2 selectivity across analogs (Table 2) underscores the need for precise substituent optimization.
  • Advanced Tools : SHELX software remains critical for crystallographic refinement despite newer alternatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.